molecular formula C7H16NO5P B8609106 N-[(Diethoxyphosphoryl)methyl]glycine CAS No. 65886-97-7

N-[(Diethoxyphosphoryl)methyl]glycine

Cat. No.: B8609106
CAS No.: 65886-97-7
M. Wt: 225.18 g/mol
InChI Key: UBUHDVBNVFCACG-UHFFFAOYSA-N
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Description

N-[(Diethoxyphosphoryl)methyl]glycine is a useful research compound. Its molecular formula is C7H16NO5P and its molecular weight is 225.18 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(Diethoxyphosphoryl)methyl]glycine, and how can reaction conditions be optimized for purity?

Methodological Answer: Synthesis typically involves radical-initiated copolymerization or functionalization of glycine derivatives with diethyl phosphonate groups. Key steps include:

  • Protection of the glycine backbone using anhydrous solvents (e.g., dichloromethane) and bases to prevent side reactions.
  • Phosphorylation via reactions with diethyl(acryloyloxymethyl) phosphonate (DEAMP) or similar phosphorus-bearing monomers under controlled temperatures (60–80°C) .
  • Purification using column chromatography or recrystallization to achieve >95% purity. Optimization involves adjusting solvent polarity and reaction time to minimize byproducts like unreacted phosphonate esters .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ³¹P NMR confirm the presence of diethoxyphosphoryl and glycine moieties. For example, the ³¹P NMR peak at δ 20–25 ppm indicates successful phosphorylation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 255.1) and detects trace impurities .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability by measuring mass loss at 200–300°C, critical for applications in polymer matrices .

Advanced Research Questions

Q. How do cooperative P–N interactions influence the compound’s thermal stability and combustion properties in polymer matrices?

Methodological Answer: When incorporated into styrenic polymers, this compound exhibits P–N synergistic effects:

  • Thermal Stability : TGA shows a 40–50°C increase in decomposition onset compared to unmodified polystyrene. The phosphoryl group acts as a char-forming agent, while the glycine nitrogen enhances gas-phase radical scavenging .
  • Combustion Resistance : Cone calorimetry reveals a 30% reduction in peak heat release rate (pHRR) due to phosphorus-mediated condensed-phase reactions and nitrogen-driven flame inhibition .
    Experimental Design Tip: Use ter-polymerization with maleimide (MI) to amplify P–N interactions, monitored via FTIR for covalent bonding .

Q. How can researchers resolve contradictions in reported thermal decomposition data across studies?

Methodological Answer: Discrepancies often arise from:

  • Sample Purity : Impurities (e.g., residual solvents) lower decomposition temperatures. Validate purity via HPLC before TGA .
  • Heating Rate Variations : Standardize heating rates (e.g., 10°C/min) to ensure comparable data. Slower rates (~5°C/min) may reveal intermediate decomposition steps missed in faster scans .
  • Atmosphere Effects : Conduct TGA under both nitrogen and air to differentiate oxidative vs. pyrolytic pathways .

Q. What strategies optimize the compound’s bioactivity in pharmacological studies?

Methodological Answer:

  • Structural Modifications : Introduce sulfonyl or trifluoromethyl groups to enhance binding to biological targets (e.g., cyclooxygenase enzymes). For example, methylsulfonyl analogs show improved anti-inflammatory activity .
  • Prodrug Design : Convert the glycine carboxyl group to an ester (e.g., methyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • In Silico Screening : Use molecular docking to predict interactions with targets like HIV protease or bacterial enzymes, guided by analogs in PubChem .

Q. How does the compound’s stereochemistry impact its reactivity in peptide synthesis?

Methodological Answer:

  • Chiral Centers : The phosphoryl group’s configuration influences coupling efficiency. Use chiral HPLC to isolate enantiomers and test their reactivity in solid-phase peptide synthesis (SPPS) .
  • Protection/Deprotection : Boc (tert-butoxycarbonyl) protection of the amino group prevents unwanted side reactions during glycine activation (e.g., via HOBt/EDCI) .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for structurally similar analogs?

Methodological Answer:

  • Functional Group Positioning : Minor changes (e.g., para vs. meta substitution on phenyl rings) drastically alter binding affinity. Compare IC₅₀ values across analogs using standardized enzyme inhibition assays .
  • Solubility Differences : Poor aqueous solubility of hydrophobic analogs (e.g., octyl derivatives) may lead to underestimated in vitro activity. Use DMSO carriers with <1% concentration to avoid cytotoxicity artifacts .

Q. Emerging Research Directions

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) with catalytic properties?

Methodological Answer:

  • MOF Synthesis : React the phosphoryl group with transition metals (e.g., Zn²⁺ or Cu²⁺) under solvothermal conditions. Characterize porosity via BET analysis and test catalytic activity in hydrolysis reactions .
  • Coordination Studies : Use X-ray crystallography to map metal-ligand interactions, focusing on the glycine nitrogen’s chelation capacity .

Properties

CAS No.

65886-97-7

Molecular Formula

C7H16NO5P

Molecular Weight

225.18 g/mol

IUPAC Name

2-(diethoxyphosphorylmethylamino)acetic acid

InChI

InChI=1S/C7H16NO5P/c1-3-12-14(11,13-4-2)6-8-5-7(9)10/h8H,3-6H2,1-2H3,(H,9,10)

InChI Key

UBUHDVBNVFCACG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CNCC(=O)O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

8.6 g. of 37% formaline (= 0.1 moles of formaldehyde) are added to a stirred solution of 4.0 g. (0.1 moles) of sodium hydroxide and 7.5 g. (0.1 moles) of glycine in 40 ml. of water. After 10 minutes of stirring at 0° to 5° C, 13.8 g. (0.1 moles) of diethyl phosphite are added, and stirring is continued for 2 hours at 90° to 100° C. The reaction mixture is cooled, acidified with hydrochloric acid, and extracted to obtain diethyl N-carboxymethyl-aminomethyl-phosphonate. The product melts at 132°-134° C with decomposition.
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